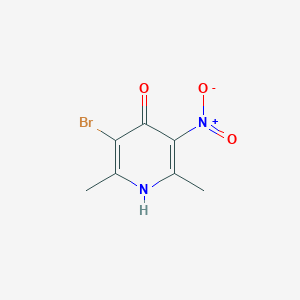

3-Bromo-2,6-dimethyl-5-nitropyridin-4-ol

Description

Structure

3D Structure

Properties

CAS No. |

31872-67-0 |

|---|---|

Molecular Formula |

C7H7BrN2O3 |

Molecular Weight |

247.05 g/mol |

IUPAC Name |

3-bromo-2,6-dimethyl-5-nitro-1H-pyridin-4-one |

InChI |

InChI=1S/C7H7BrN2O3/c1-3-5(8)7(11)6(10(12)13)4(2)9-3/h1-2H3,(H,9,11) |

InChI Key |

BPDBKFAYZOYNFN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C(=C(N1)C)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Bromo 2,6 Dimethyl 5 Nitropyridin 4 Ol

Retrosynthetic Analysis of 3-Bromo-2,6-dimethyl-5-nitropyridin-4-ol

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.orgias.ac.in For this compound, the analysis begins by disconnecting the most reactive or synthetically accessible functional groups.

A primary disconnection strategy involves functional group interconversion (FGI) and removal of the bromine and nitro groups, which are typically introduced via electrophilic aromatic substitution. This leads back to the core precursor, 2,6-dimethylpyridin-4-ol . This precursor is attractive due to the activating nature of its hydroxyl and methyl groups, which can direct subsequent electrophilic substitutions.

A more fundamental retrosynthetic approach involves breaking the pyridine (B92270) ring itself. This disconnection, guided by the principles of the Hantzsch pyridine synthesis, suggests that the pyridin-4-ol ring could be formed from simpler, acyclic components. chemtube3d.comadvancechemjournal.com This convergent strategy would involve the condensation of a β-ketoester, an aldehyde, and an ammonia (B1221849) source. wikipedia.org

Precursor Synthesis and Functionalization Approaches

The synthesis of the key intermediate, 2,6-dimethylpyridin-4-ol (CAS 13603-44-6), is a critical first step in a stepwise approach. chemscene.comambeed.com One established route involves the cyclization of acyclic precursors. For instance, processes analogous to the synthesis of substituted 2,6-dihydroxypyridines can be adapted, often starting from compounds like ethyl acetoacetate (B1235776) or cyanoacetamide. google.com

Alternatively, one could start with the commercially available 2,6-dimethylpyridine . A detailed procedure for its synthesis involves a Hantzsch reaction between ethyl acetoacetate, formaldehyde, and ammonia to form 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine, followed by oxidation and subsequent saponification and decarboxylation to yield the desired pyridine core. orgsyn.org This precursor would then require the introduction of the 4-hydroxyl group, a transformation that can be challenging and may require multi-step sequences.

Once 2,6-dimethylpyridin-4-ol is obtained, the subsequent functionalization involves nitration and bromination. The order of these steps is crucial. The strong activating, ortho-, para-directing nature of the hydroxyl group would facilitate electrophilic substitution at the 3- and 5-positions.

Direct and Convergent Synthesis Routes to this compound

Both direct, one-pot methods and more controlled stepwise syntheses can be proposed for the target molecule.

A convergent approach based on the Hantzsch pyridine synthesis could theoretically provide the substituted pyridine core in a single step. nih.govorganic-chemistry.org This multicomponent reaction would involve the condensation of three primary components:

An ammonia source (e.g., ammonium (B1175870) acetate).

A β-dicarbonyl compound that incorporates the nitro group, such as nitro-acetylacetone or ethyl nitroacetoacetate.

A second β-dicarbonyl equivalent.

While elegant, achieving the precise substitution pattern and subsequent bromination in a one-pot sequence would be challenging and require significant optimization to control side reactions and regioselectivity.

A stepwise approach starting from 2,6-dimethylpyridin-4-ol offers greater control over the introduction of each functional group. The protocol would proceed as follows:

Nitration: The first electrophilic substitution would be nitration. The pyridinol ring is highly activated, making it susceptible to nitration under relatively mild conditions compared to pyridine itself. wikipedia.orgyoutube.com Treatment with a nitrating agent like nitric acid in a sulfuric acid medium would likely introduce a nitro group at either the 3- or 5-position to yield 2,6-dimethyl-3-nitropyridin-4-ol .

Bromination: The resulting nitropyridinol would then be subjected to bromination. The ring remains activated by the hydroxyl and methyl groups, though partially deactivated by the newly introduced nitro group. The nitro group is a meta-director. Therefore, bromination is expected to occur at the remaining vacant position (position 5 or 3), ortho to the hydroxyl group. A suitable brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine in acetic acid, could be employed. mdpi.comgoogle.com

This stepwise protocol allows for the purification of intermediates and precise control over the final structure.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound. Key parameters include the choice of reagents, temperature, reaction time, and solvent.

| Reaction Step | Parameter | Conditions to Optimize | Rationale for High Yield/Selectivity |

|---|---|---|---|

| Nitration | Nitrating Agent | HNO₃/H₂SO₄, N₂O₅, or milder reagents like bismuth nitrate (B79036). researchgate.net | The choice of agent controls reactivity; stronger agents are needed for less activated rings, while milder agents can prevent over-nitration in activated systems. |

| Temperature | Typically low temperatures (0-25 °C) are used initially and may be raised to complete the reaction. | Controls the rate of reaction and minimizes the formation of byproducts from oxidation or polysubstitution. | |

| Reaction Time | Monitored by TLC or LC-MS until starting material is consumed. | Ensures complete conversion without allowing for product degradation over extended periods. | |

| Bromination | Brominating Agent | Br₂ in Acetic Acid, N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). google.com | NBS and DBDMH are often used for selective bromination under milder conditions compared to liquid bromine. |

| Temperature | Room temperature to moderate heating. | Balances reaction rate with selectivity, preventing potential side-chain bromination at higher temperatures. google.com | |

| Catalyst | Lewis acids (e.g., FeBr₃) may be used, but are often unnecessary for highly activated rings. | Enhances the electrophilicity of bromine, but may not be required for the already activated nitropyridinol substrate. |

The choice of solvent plays a critical role in the efficacy of electrophilic substitution reactions by influencing reagent solubility and stabilizing charged intermediates. quora.com

For Nitration: Concentrated sulfuric acid is a common solvent as it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). For activated systems, less harsh conditions might be possible. Anhydrous conditions, such as using oleum, can significantly increase the yield in the nitration of certain pyridine derivatives by maximizing the concentration of the active electrophile. google.comgoogleapis.com

For Bromination: Polar protic solvents like acetic acid are frequently used for bromination reactions. Acetic acid can solvate the reactants and the intermediate arenium ion, facilitating the reaction. For reactions involving agents like NBS, aprotic solvents such as acetonitrile (B52724) or dichloromethane (B109758) may be employed to control reactivity and improve selectivity.

Catalyst Selection and Role in Pyyridine Synthesis

The synthesis of this compound can be envisioned through a pathway involving the initial formation of a 2,6-dimethylpyridin-4-ol ring, followed by nitration and subsequent bromination. The selection of appropriate catalysts is paramount for the efficiency and selectivity of each of these steps.

For the initial construction of the pyridine ring, various catalytic systems can be employed. The Hantzsch dihydropyridine (B1217469) synthesis, a classic method for pyridine formation, can be catalyzed by Brønsted or Lewis acids. Acetic acid is a commonly used Brønsted acid catalyst that facilitates both the initial Michael addition and the subsequent cyclodehydration. organic-chemistry.org Lewis acids, such as zinc bromide (ZnBr₂), have also been shown to accelerate the transformation. organic-chemistry.org In the context of forming a 2,6-dimethylpyridin-4-ol precursor, catalysts play a crucial role in promoting the condensation of smaller, readily available building blocks.

In the subsequent nitration step, which involves the introduction of a nitro group at the 5-position of the 2,6-dimethylpyridin-4-ol intermediate, the choice of catalyst is critical to control regioselectivity and reaction rate. The nitration of pyridines, being electron-deficient heteroarenes, often requires harsh conditions and the use of strong acids. youtube.com A mixture of concentrated sulfuric acid and nitric acid is a conventional nitrating agent, where sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.comgoogle.com For substrates that are sensitive to strong acids, alternative catalytic systems have been developed. For instance, copper-catalyzed ortho-nitration of arenes using iron(III) nitrate nonahydrate as the nitrating agent and copper(II) chloride dihydrate as the catalyst has been reported for certain substrates, offering high yields and good regioselectivity under milder conditions. globethesis.com

The final bromination step to introduce a bromine atom at the 3-position is also influenced by the choice of catalyst. While direct bromination of pyridines can be challenging, the presence of an activating hydroxyl group at the 4-position in the pyridin-4-ol intermediate facilitates electrophilic substitution. The bromination of 4-pyridone and its derivatives has been studied, and the reaction can proceed in aqueous solutions. cdnsciencepub.com In some cases, a catalyst may not be strictly necessary, but the reaction conditions, including pH, play a significant role. For less reactive substrates, catalysts such as iron bromide or copper bromide on a pumice support have been used for gas-phase brominations at high temperatures. researchgate.net Pyridine itself can act as a catalyst in aromatic bromination, primarily through a salt effect in dilute solutions. cdnsciencepub.com The use of N-bromosuccinimide (NBS) in acetic acid is another common method for the bromination of activated aromatic rings.

Interactive Data Table: Catalyst Selection in the Synthesis of this compound

| Synthetic Step | Catalyst | Role of Catalyst |

| Pyridine Ring Formation | Acetic Acid | Brønsted acid catalyst promoting condensation and cyclodehydration. organic-chemistry.org |

| Zinc Bromide (ZnBr₂) | Lewis acid catalyst accelerating the reaction. organic-chemistry.org | |

| Nitration | Concentrated Sulfuric Acid | Generates the nitronium ion (NO₂⁺) from nitric acid. youtube.comgoogle.com |

| Copper(II) Chloride Dihydrate | Lewis acid catalyst for regioselective nitration with iron(III) nitrate. globethesis.com | |

| Bromination | Iron Bromide/Copper Bromide | Heterogeneous catalyst for gas-phase bromination. researchgate.net |

| Pyridine | Acts as a catalyst through a salt effect in solution. cdnsciencepub.com |

Temperature and Pressure Control Strategies

Precise control of temperature and pressure is crucial throughout the synthesis of this compound to ensure optimal yields, minimize side reactions, and maintain safety.

In the initial pyridine ring synthesis, temperature plays a significant role in reaction kinetics. Conventional heating methods often require high temperatures and long reaction times. researchgate.net However, the use of microwave irradiation can dramatically shorten reaction times by rapidly heating the reaction mixture to high temperatures, such as 170°C, in a controlled manner. organic-chemistry.orgresearchgate.net This allows for the one-pot synthesis of pyridines in minutes rather than hours. organic-chemistry.org The pressure in these reactions is typically controlled by carrying them out in sealed vessels, which allows the temperature to exceed the boiling point of the solvent.

For the nitration of the 2,6-dimethylpyridin-4-ol intermediate, temperature control is critical for safety and selectivity. Nitration reactions are often highly exothermic, and runaway reactions can occur if the temperature is not carefully managed. Typically, the reaction is carried out at reduced temperatures, often starting at 0-10°C, with the nitrating agent added dropwise to control the rate of heat generation. orgsyn.org After the initial addition, the reaction mixture may be allowed to warm to a specific temperature, for instance, 80-120°C, to drive the reaction to completion. orgsyn.orgacs.org The reaction pressure is generally atmospheric, although the reaction is typically performed under a fume hood due to the evolution of nitrous gases.

The bromination step also requires careful temperature management. The rate of bromination is strongly dependent on temperature. nih.gov Depending on the reactivity of the substrate and the brominating agent used, the reaction may be carried out at room temperature or require heating. For instance, the bromination of some aromatic compounds can be instantaneous at temperatures of 310°C and above. nih.gov In a laboratory setting, reactions are often performed at milder temperatures to ensure better control and selectivity. For the bromination of 4-amino-2,6-dimethylpyridine, a precursor to a related bromo-substituted pyridine, the reaction is initiated at a cooled temperature of -15 to -3°C during the addition of liquid bromine. patsnap.com The pressure is typically atmospheric.

Interactive Data Table: Temperature and Pressure Control in Synthesis

| Synthetic Step | Temperature Range | Pressure Conditions | Rationale |

| Pyridine Ring Formation | 170°C (Microwave) | Sealed vessel | To accelerate the reaction and reduce reaction time. organic-chemistry.org |

| Nitration | 0°C to 120°C | Atmospheric | Initial cooling to control exothermicity, followed by heating to complete the reaction. orgsyn.orgacs.org |

| Bromination | -15°C to 310°C | Atmospheric | Temperature is adjusted based on the reactivity of the substrate and brominating agent to control reaction rate and selectivity. nih.govpatsnap.com |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process by minimizing waste, using safer reagents and solvents, and improving energy efficiency.

One of the key principles of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. researchgate.netacs.org Multi-component reactions, which can be used for the initial pyridine ring synthesis, are inherently more atom-economical than multi-step syntheses with intermediate isolation. nih.gov Direct C-H functionalization for the nitration and bromination steps, if achievable, would also improve atom economy by avoiding the need for pre-functionalized starting materials. researchgate.net

The use of safer solvents is another important aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. ijarsct.co.in The development of solvent-free reaction conditions, often facilitated by microwave irradiation, is a significant advancement. benthamdirect.com When solvents are necessary, greener alternatives such as water or deep eutectic solvents are being explored for pyridine synthesis. ijarsct.co.in

Energy efficiency can be significantly improved through the use of microwave-assisted synthesis. Microwave heating provides rapid and uniform heating, which can dramatically reduce reaction times and energy consumption compared to conventional heating methods. ijarsct.co.inderpharmachemica.com Reactions that might take hours under conventional heating can often be completed in minutes with microwave assistance. organic-chemistry.org

The use of catalysis over stoichiometric reagents is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled, reducing waste. The development of efficient and recyclable catalysts for each step of the synthesis of this compound would contribute to a greener process. ijarsct.co.in

Finally, the principle of designing for degradation encourages the creation of products that break down into innocuous substances after their use. While the focus of this article is on synthesis, considering the environmental fate of the final compound and any byproducts is an important aspect of a holistic green chemistry approach.

Interactive Data Table: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Utilizing multi-component reactions for the pyridine ring formation to maximize the incorporation of starting materials into the product. acs.orgnih.gov |

| Safer Solvents | Employing solvent-free conditions, particularly with microwave assistance, or using greener solvents like water. ijarsct.co.inbenthamdirect.com |

| Energy Efficiency | Using microwave irradiation to significantly reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.orgijarsct.co.inderpharmachemica.com |

| Catalysis | Using catalytic amounts of acids or metals to promote reactions, which can be more efficient and generate less waste than stoichiometric reagents. ijarsct.co.in |

Reactivity and Mechanistic Investigations of 3 Bromo 2,6 Dimethyl 5 Nitropyridin 4 Ol

Reactivity of the Halogen Moiety (Bromine)

The bromine atom at the C-3 position of the pyridine (B92270) ring is activated towards substitution by the cumulative electron-withdrawing effects of the adjacent nitro group and the ring nitrogen. This activation facilitates its displacement by a variety of reagents through several mechanistic pathways.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halosubstituted pyridines bearing electron-withdrawing groups. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. For 3-Bromo-2,6-dimethyl-5-nitropyridin-4-ol, the attack of a nucleophile at the carbon atom bearing the bromine is facilitated by the ability of the nitro group and the pyridine nitrogen to delocalize the resulting negative charge.

In reactions with amines, such as in the case of the analogous 3-bromo-4-nitropyridine, nucleophilic substitution of the bromine atom is a known transformation. However, an interesting phenomenon of nitro-group migration has also been observed, particularly in polar aprotic solvents, leading to a mixture of products. clockss.org While direct experimental data on this compound is limited, it is anticipated to react with various nucleophiles, including alkoxides, thiolates, and amines, to yield the corresponding 3-substituted derivatives. The reaction conditions would likely involve a suitable base and solvent system to facilitate the nucleophilic attack and departure of the bromide ion.

It is also noteworthy that in some substituted nitropyridines, the nitro group itself can act as a leaving group in SNAr reactions, sometimes in preference to a halogen. This reactivity is dependent on the specific substitution pattern of the pyridine ring and the nature of the attacking nucleophile.

| Nucleophile | Potential Product | Typical Conditions |

|---|---|---|

| RO⁻ (Alkoxide) | 3-Alkoxy-2,6-dimethyl-5-nitropyridin-4-ol | ROH, NaH or K₂CO₃, heat |

| RNH₂ (Primary Amine) | 3-(Alkylamino)-2,6-dimethyl-5-nitropyridin-4-ol | Heat, with or without a base (e.g., Et₃N) in a polar solvent (e.g., DMF, DMSO) |

| R₂NH (Secondary Amine) | 3-(Dialkylamino)-2,6-dimethyl-5-nitropyridin-4-ol | Heat, with or without a base in a polar solvent |

| RS⁻ (Thiolate) | 2,6-Dimethyl-5-nitro-3-(alkylthio)pyridin-4-ol | RSH, base (e.g., NaH) in a polar aprotic solvent |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

The bromine atom on the pyridine ring serves as an excellent handle for the formation of new carbon-carbon and carbon-nitrogen bonds via transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. A study on the closely related 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) demonstrated that Suzuki-Miyaura coupling with arylboronic acids proceeds sequentially, with the initial substitution occurring at the C-4 position, followed by the C-3 and C-5 positions. beilstein-journals.orgnih.gov This suggests that the bromine atom at the C-3 position of this compound is reactive under these conditions and would readily couple with a variety of boronic acids and their derivatives to furnish 3-aryl or 3-vinyl substituted pyridinols. Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (e.g., Na₂CO₃, K₃PO₄), and a suitable solvent system (e.g., toluene/water, dioxane/water). researchgate.nettcichemicals.com

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. Bromopyridines are known to be effective substrates in Sonogashira couplings. rsc.org It is expected that this compound would react with various terminal alkynes under standard Sonogashira conditions (a palladium catalyst, a copper(I) co-catalyst, and an amine base such as triethylamine) to yield 3-alkynyl-2,6-dimethyl-5-nitropyridin-4-ol derivatives. scirp.orgrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds between aryl halides and amines. The reaction is highly versatile and tolerates a wide range of functional groups. 2-Bromopyridines have been successfully employed in Buchwald-Hartwig aminations. chemspider.comresearchgate.net Therefore, it is highly probable that this compound would undergo coupling with a diverse array of primary and secondary amines in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOtBu, Cs₂CO₃) to afford the corresponding 3-amino-substituted pyridinols. nih.gov

| Reaction | Coupling Partner | Potential Product | Typical Catalytic System |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | 3-Aryl/vinyl-2,6-dimethyl-5-nitropyridin-4-ol | Pd(PPh₃)₄ or Pd(OAc)₂/ligand, base (e.g., Na₂CO₃) |

| Sonogashira | R-C≡CH | 3-Alkynyl-2,6-dimethyl-5-nitropyridin-4-ol | PdCl₂(PPh₃)₂, CuI, amine base (e.g., Et₃N) |

| Buchwald-Hartwig | R¹R²NH | 3-(R¹R²N)-2,6-dimethyl-5-nitropyridin-4-ol | Pd₂(dba)₃ or Pd(OAc)₂, phosphine ligand, strong base (e.g., NaOtBu) |

Reductive Debromination Pathways

The carbon-bromine bond in this compound can be cleaved under reductive conditions to yield the corresponding debrominated product, 2,6-dimethyl-5-nitropyridin-4-ol. A common method for the reductive dehalogenation of aryl halides is catalytic hydrogenation. This is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas or a hydrogen source like ammonium (B1175870) formate. However, it is important to note that under these conditions, the nitro group is also susceptible to reduction. Selective debromination in the presence of a nitro group can be challenging, but might be achievable with careful selection of the catalyst and reaction conditions. Alternative reducing agents, such as metal hydrides, could also be explored, although their compatibility with the nitro group would need to be considered.

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group. Its strong electron-withdrawing character also influences the reactivity of the pyridine ring.

Reduction Reactions to Amino Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. This conversion of this compound would lead to 5-amino-3-bromo-2,6-dimethylpyridin-4-ol, a potentially valuable synthetic intermediate. Several well-established methods are available for the reduction of aromatic nitro compounds. wikipedia.org

Commonly employed methods include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. commonorganicchemistry.com A key consideration with this method is the potential for concurrent reductive debromination, as mentioned previously. Raney nickel is sometimes preferred to minimize dehalogenation of aryl halides. commonorganicchemistry.com

Metal/Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron (Fe) powder in acetic acid are classic and effective methods for the chemoselective reduction of nitro groups in the presence of other reducible functionalities. researchgate.netgoogle.comresearchgate.net Zinc (Zn) in acidic media can also be used. commonorganicchemistry.com

Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be employed for nitro group reduction. orientjchem.org

| Reagent | Potential Product | Key Considerations |

|---|---|---|

| H₂, Pd/C | 5-amino-3-bromo-2,6-dimethylpyridin-4-ol | Potential for concurrent reductive debromination. |

| SnCl₂ / HCl | 5-amino-3-bromo-2,6-dimethylpyridin-4-ol | Generally chemoselective for the nitro group. |

| Fe / CH₃COOH | 5-amino-3-bromo-2,6-dimethylpyridin-4-ol | A mild and often selective method. google.com |

Nucleophilic Attack Adjacent to the Nitro Group

The strong electron-withdrawing nature of the nitro group can activate adjacent C-H bonds towards nucleophilic attack, a process known as Vicarious Nucleophilic Substitution (VNS). wikipedia.org In this reaction, a carbanion containing a leaving group at the alpha-position attacks an electron-deficient aromatic ring, leading to the substitution of a hydrogen atom. nih.govkuleuven.be

For this compound, the position adjacent to the nitro group is C-4, which bears a hydroxyl group, and C-6, which has a methyl group. VNS typically involves the substitution of a hydrogen atom. Therefore, a direct VNS reaction at the C-4 or C-6 positions is not expected. However, the general principle of nucleophilic addition to the electron-deficient pyridine ring, facilitated by the nitro group, is a key aspect of its reactivity. Nucleophiles can add to the ring, forming a Meisenheimer-type adduct, and subsequent transformations can lead to a variety of products. The presence of the bromine atom at C-3 and the hydroxyl group at C-4 would influence the regioselectivity of such nucleophilic additions. Studies on various nitropyridines have shown that the position of nucleophilic attack is highly dependent on the substitution pattern of the ring and the nature of the nucleophile. scispace.comnih.gov

Reactivity of the Hydroxyl Group

The hydroxyl group of this compound is a primary site of chemical reactivity. Its behavior in O-alkylation and O-acylation reactions is significantly influenced by the compound's tautomeric equilibrium.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of this compound can undergo O-alkylation and O-acylation to form the corresponding ethers and esters. These reactions are typically carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic pyridinolate anion. The choice of base, solvent, and electrophile can influence the outcome of the reaction, particularly with respect to the competing N-alkylation or N-acylation at the pyridine nitrogen, a common feature in the chemistry of pyridin-4-ones. nih.govnih.gov

The regioselectivity of these reactions is a critical aspect. While O-alkylation and O-acylation are possible, the tautomeric pyridone form can lead to N-functionalization. nih.gov The conditions for achieving selective O-alkylation often involve the use of specific catalysts or reaction conditions that favor reaction at the oxygen atom. For instance, in related systems, copper-based catalysts have been employed to facilitate the O-arylation of 3-hydroxypyridines. nih.govacs.org

| Reagent Type | Typical Conditions | Expected Product |

| Alkyl Halide (e.g., CH₃I) | Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., DMF, THF) | 4-Alkoxy-3-bromo-2,6-dimethyl-5-nitropyridine |

| Acyl Halide (e.g., CH₃COCl) | Base (e.g., Pyridine, Et₃N), Aprotic Solvent (e.g., CH₂Cl₂) | 3-Bromo-2,6-dimethyl-5-nitropyridin-4-yl acetate |

Tautomerism and its Influence on Reactivity

A crucial aspect governing the reactivity of this compound is its existence in a tautomeric equilibrium with its pyridone form, 3-bromo-2,6-dimethyl-5-nitro-1H-pyridin-4-one. For 4-hydroxypyridine (B47283) and its derivatives, this equilibrium generally favors the pyridone tautomer, particularly in polar solvents and in the solid state. chemtube3d.comwikipedia.orgstackexchange.com This preference is attributed to the aromaticity of the pyridone ring, where the lone pair of electrons on the nitrogen atom can be delocalized into the ring system, and the presence of a strong carbon-oxygen double bond. chemtube3d.com

The predominance of the pyridone form has significant implications for the reactivity of the hydroxyl group. Reactions that might be expected to occur at the hydroxyl group may instead proceed at the nitrogen atom of the pyridone tautomer. This ambident nucleophilic character means that both O- and N-substituted products can be formed, and the reaction conditions must be carefully controlled to achieve the desired regioselectivity. researchgate.netresearchgate.net The solvent polarity can play a significant role; nonpolar solvents may favor the hydroxypyridine form to a greater extent, potentially leading to a higher proportion of O-substituted products. stackexchange.com

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is heavily substituted and electronically deactivated towards electrophilic aromatic substitution. The pyridine nitrogen itself is an electron-withdrawing group, and this effect is compounded by the presence of a nitro group and a bromine atom, both of which are also deactivating. The only available position for substitution is C-3, which is already occupied by a bromine atom.

Therefore, further electrophilic aromatic substitution on the pyridine ring of this compound is highly unlikely to occur under standard conditions. The high degree of deactivation of the ring system makes it resistant to attack by electrophiles. lumenlearning.commasterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com Any potential reaction would require extremely harsh conditions, which would likely lead to degradation of the molecule.

Radical Reactions Involving this compound

The pyridine scaffold can participate in radical reactions, often under conditions that promote the formation of radical intermediates. nih.govacs.org One of the most well-known radical reactions involving pyridines is the Minisci reaction, which typically involves the addition of a radical to a protonated pyridine ring. nih.govacs.org However, the highly substituted nature of this compound presents steric hindrance that may impede such reactions.

Photoredox catalysis has emerged as a powerful tool for the radical functionalization of pyridines, allowing for reactions to occur under milder conditions. nih.govacs.org It is conceivable that this compound could undergo radical reactions, potentially involving the displacement of the bromo or nitro group, or functionalization at one of the methyl groups, depending on the specific radical species and reaction conditions employed. The generation of a pyridyl radical by single-electron reduction of the halopyridine moiety is a plausible pathway for further functionalization. nih.gov

Detailed Mechanistic Studies of Key Transformations

For instance, nucleophilic aromatic substitution (SNAr) is a common reaction for nitropyridines. acs.org In a potential SNAr reaction involving this compound, a nucleophile would attack one of the carbon atoms bearing a leaving group (bromo or nitro). The strong electron-withdrawing effect of the nitro group and the pyridine nitrogen stabilizes the negatively charged intermediate (a Meisenheimer-type adduct), facilitating the substitution. acs.orgnih.gov The position of nucleophilic attack would be directed by the activating effect of the nitro group. Studies on related 3-nitropyridines have shown that the nitro group itself can be displaced by nucleophiles. nih.gov

The mechanism of O-alkylation of the tautomeric pyridone form would likely proceed via an SN2 pathway, where the pyridinolate anion acts as the nucleophile. The transition state would involve the simultaneous formation of the new C-O bond and the breaking of the bond to the leaving group on the alkylating agent.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.

Proton NMR (¹H NMR) Techniques

A ¹H NMR spectrum of 3-Bromo-2,6-dimethyl-5-nitropyridin-4-ol would be expected to provide crucial information. The spectrum would likely show distinct signals for the protons of the two methyl groups (at the C2 and C6 positions) and the hydroxyl proton. The chemical shifts (δ) of the methyl protons would be influenced by the surrounding substituents on the pyridine (B92270) ring. The hydroxyl proton's signal might appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. No specific experimental ¹H NMR data for this compound has been reported in the available literature.

Two-Dimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, though in this specific molecule with isolated methyl groups, significant correlations might not be observed unless there is long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the assignments for the methyl groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

In an IR spectrum of this compound, characteristic absorption bands would be expected for:

The O-H stretching of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹).

C-H stretching from the methyl groups (around 2850-3000 cm⁻¹).

Asymmetric and symmetric stretching of the nitro group (NO₂) (typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively).

C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region).

C-Br stretching, which would appear in the fingerprint region at lower wavenumbers.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the carbon backbone. No experimental IR or Raman spectra for this compound are available in the reviewed sources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. The nominal molecular weight of this compound is 247.05 g/mol . chemnet.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of the bromine atom, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern could help confirm the positions of the substituents.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For C₇H₇BrN₂O₃, the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with high confidence. No specific HRMS data for this compound has been published in the available literature.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. This methodology provides a high degree of certainty in the identification of this compound by establishing a direct link between the precursor ion and its characteristic product ions.

In a typical MS/MS experiment, the parent molecule is first ionized, commonly using techniques like electrospray ionization (ESI), to form the protonated molecule [M+H]⁺. This precursor ion is then selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed in a second mass analyzer. The fragmentation pattern is highly specific to the molecular structure.

For this compound, the fragmentation would likely involve the loss of the nitro group (NO₂), the hydroxyl group (OH), and methyl groups (CH₃), as well as cleavage of the pyridine ring. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) would result in characteristic isotopic patterns for bromine-containing fragments.

Table 1: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 248.98 | 231.97 | OH | [M+H-OH]⁺ |

| 248.98 | 202.98 | NO₂ | [M+H-NO₂]⁺ |

| 248.98 | 187.96 | NO₂ + CH₃ | [M+H-NO₂-CH₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis and characterization of compounds containing chromophores. The pyridine ring, substituted with a nitro group and a hydroxyl group, acts as a significant chromophore in this compound, leading to characteristic absorption bands in the UV-Vis spectrum.

The position and intensity of these absorption bands are influenced by the electronic transitions within the molecule. The presence of the nitro group, a strong electron-withdrawing group, and the hydroxyl group, an electron-donating group, on the pyridine ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. The solvent used for analysis can also influence the spectrum due to solvatochromic effects.

Table 2: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Electronic Transition | λmax 2 (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|---|---|---|---|---|---|

| Ethanol | ~280 | ~8,000 | π → π* | ~350 | ~3,500 | n → π* |

| Methanol | ~278 | ~8,200 | π → π* | ~348 | ~3,600 | n → π* |

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction study would unequivocally confirm its molecular structure. The analysis would reveal the planarity of the pyridine ring and the orientation of the substituent groups (bromo, methyl, nitro, and hydroxyl). Furthermore, it would provide insights into hydrogen bonding interactions involving the hydroxyl and nitro groups, which govern the crystal packing.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.2 |

| c (Å) | ~9.8 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~990 |

| Z | 4 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for assessing its purity by separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method would be suitable for this compound, where a nonpolar stationary phase is used with a polar mobile phase. Detection is typically achieved using a UV detector set at one of the absorption maxima of the compound.

Table 4: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724):Water (with 0.1% formic acid) gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 280 nm |

Gas Chromatography (GC) can also be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. If not, derivatization may be necessary to increase its volatility. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.

Table 5: Representative GC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Following a comprehensive search for scholarly articles and data pertaining to "this compound," it has been determined that there is currently no specific published research available on the computational and theoretical chemistry of this particular compound.

The executed searches for quantum chemical calculations, Density Functional Theory (DFT) applications, molecular orbital analysis (HOMO-LUMO, NBO), prediction of reactivity, conformational and tautomeric analysis, intermolecular interactions, and spectroscopic predictions for "this compound" did not yield any dedicated studies.

While computational and theoretical chemistry studies have been conducted on structurally related compounds—such as other brominated, nitrated, or methylated pyridine derivatives—this information cannot be substituted to meet the requirements of the prompt, which specifies a focus solely on "this compound." Generating an article based on related but distinct molecules would not be scientifically accurate and would violate the strict instruction to exclusively discuss the specified compound.

Therefore, it is not possible to construct the detailed, data-centric article as outlined in the user's request with the currently available scientific literature.

Derivatization and Analog Synthesis

Synthesis of Substituted Amino-Pyridin-4-ol Derivatives

A primary pathway for the derivatization of 3-Bromo-2,6-dimethyl-5-nitropyridin-4-ol involves the transformation of its nitro group into an amino group. This conversion unlocks a versatile synthetic handle for introducing a variety of substituents.

The reduction of the nitro group is a key initial step. This is typically achieved using standard reducing agents such as iron powder in acidic media, tin(II) chloride, or catalytic hydrogenation with palladium on carbon. The resulting compound, 3-amino-5-bromo-2,6-dimethylpyridin-4-ol, serves as a versatile intermediate.

Once the amino group is in place, it can undergo a range of reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amide derivatives.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Diazotization: Conversion of the amino group into a diazonium salt, which can then be substituted by various nucleophiles (e.g., halogens, cyano group, hydroxyl group) in Sandmeyer-type reactions.

Furthermore, the bromine atom at the 3-position can be targeted for nucleophilic aromatic substitution, although the electron-donating nature of the hydroxyl and amino groups can make this challenging. However, under specific conditions, it can be replaced by various amines to yield diamino-pyridin-4-ol derivatives. For instance, reacting the bromo-amino intermediate with different primary or secondary amines can lead to a library of N-substituted aminopyridinol compounds. orgsyn.org

| Target Derivative | Synthetic Precursor | Key Reaction(s) | Potential Reagents |

|---|---|---|---|

| 3-Amino-5-bromo-2,6-dimethylpyridin-4-ol | This compound | Nitro Group Reduction | Fe/HCl, SnCl2, or H2/Pd-C |

| N-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)acetamide | 3-Amino-5-bromo-2,6-dimethylpyridin-4-ol | Acylation | Acetyl chloride, Acetic anhydride |

| 3-Bromo-5-(dimethylamino)-2,6-dimethylpyridin-4-ol | 3-Amino-5-bromo-2,6-dimethylpyridin-4-ol | Reductive Amination | Formaldehyde, NaBH3CN |

| 3,5-Diamino-2,6-dimethylpyridin-4-ol | 3-Amino-5-bromo-2,6-dimethylpyridin-4-ol | Nucleophilic Aromatic Substitution (of Br) | Ammonia (B1221849) or an ammonia equivalent |

Creation of Pyridine (B92270) Ring-Fused Systems

The functional groups on this compound can be strategically manipulated to construct fused heterocyclic systems. These reactions typically involve forming a new ring that shares one of the bonds of the original pyridine ring.

A common strategy begins with the reduction of the 5-nitro group to a 5-amino group, creating 3-amino-5-bromo-2,6-dimethylpyridin-4-ol. This intermediate possesses vicinal (adjacent) functional groups—the amino group and the hydroxyl group at the 4-position, or the amino group and the bromo group at the 3-position—which are prime candidates for cyclization reactions.

For example:

Oxazole/Thiazole Fusion: The 5-amino-4-hydroxypyridine scaffold can react with reagents like cyanogen (B1215507) bromide or carbon disulfide to form fused oxazolo[4,5-b]pyridine (B1248351) or thiazolo[4,5-b]pyridine (B1357651) systems, respectively.

Imidazole Fusion: Condensation of a 3,4-diaminopyridine (B372788) derivative (obtained by substituting the bromo group with an amino group) with aldehydes or carboxylic acids can yield imidazo[4,5-b]pyridine structures. nih.gov

Triazole Fusion: Diazotization of the 5-amino group followed by intramolecular cyclization onto a suitably introduced nucleophile at the 4-position can lead to triazolo-fused systems.

Pyrazine (B50134) Fusion: Condensation of a 4,5-diaminopyridine intermediate with a 1,2-dicarbonyl compound (like glyoxal (B1671930) or biacetyl) is a classical method for constructing a fused pyrazine ring, resulting in a pteridine-like core. derpharmachemica.com

These ring-fused systems significantly alter the planarity, size, and electronic distribution of the parent molecule, leading to novel chemical entities with potentially distinct properties.

Heterocyclic Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions represent more complex transformations that can fundamentally alter the core heterocyclic structure of this compound. While specific examples involving this exact substrate are not prominent in the literature, the principles of these reactions can be applied.

Ring Expansion: Ring expansion reactions could potentially transform the six-membered pyridine ring into a seven-membered ring, such as a diazepine (B8756704) or oxazepine. A common method involves the generation of a reactive intermediate, like a carbene or nitrene, adjacent to the ring, which then inserts into a ring bond. For instance, a Tiffeneau–Demjanov-type rearrangement could be envisioned. This would require converting one of the methyl groups into an aminomethyl group, which upon diazotization could trigger a rearrangement and expansion of the pyridine ring. wikipedia.org

Ring Contraction: Ring contraction reactions could convert the pyridine ring into a five-membered ring, such as a pyrrole (B145914) or furan (B31954) derivative. The Favorskii rearrangement is a classic example of a ring contraction mechanism, though it is typically applied to cyclic α-halo ketones. A photochemical approach, such as a Norrish Type II reaction, could also induce ring contraction under specific conditions if a suitable acyl group is attached to the nitrogen or a side chain. nih.gov These transformations often proceed through complex mechanistic pathways involving bond cleavage, migration, and re-cyclization, and their success is highly dependent on the substrate and reaction conditions. wikipedia.org

Introduction of Diverse Functionalities via Post-Synthetic Modification

Post-synthetic modification (PSM) refers to the chemical alteration of a molecule after its core structure has been assembled. rsc.org The functional groups of this compound—bromo, nitro, and hydroxyl—are ideal handles for PSM, enabling the introduction of a wide range of new chemical moieties. rsc.org

Modification of the Bromo Group: The bromine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds, introducing aryl or vinyl groups.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to install alkynyl functionalities.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form new carbon-nitrogen bonds, providing access to a wide range of substituted amino derivatives.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Modification of the Nitro Group: The nitro group is strongly electron-withdrawing and can be readily reduced to an amino group. This new amino group can then be further functionalized through acylation, sulfonation, or alkylation, significantly diversifying the molecular structure.

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be modified through several classic reactions:

Etherification (Williamson Synthesis): Reaction with alkyl halides under basic conditions to form ethers.

Esterification: Reaction with acyl chlorides or carboxylic acids (under conditions like DCC coupling) to form esters.

| Functional Group | Reaction Type | Reagents/Catalysts | Functionality Introduced |

|---|---|---|---|

| 3-Bromo | Suzuki Coupling | Ar-B(OH)2, Pd catalyst, Base | Aryl, Heteroaryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl | |

| Buchwald-Hartwig Amination | R2NH, Pd catalyst, Base | Substituted Amino | |

| 5-Nitro | Reduction & Acylation | 1. Fe/HCl 2. RCOCl | Amido |

| 4-Hydroxyl | Etherification | R-X, Base (e.g., NaH, K2CO3) | Alkoxy (Ether) |

| Esterification | RCOCl or (RCO)2O, Base | Acyloxy (Ester) |

Design and Synthesis of this compound Analogs for Structure-Reactivity Investigations

The design and synthesis of analogs are fundamental to understanding how specific structural features of a molecule influence its chemical reactivity and physical properties. For this compound, a systematic approach to analog design would involve modifying each of its key structural components. researchgate.netarabjchem.org

Strategies for Analog Design:

Halogen Variation (Position 3): Replacing the bromine atom with other halogens (fluorine, chlorine, iodine) would allow for a systematic study of the influence of electronegativity and atomic size on the molecule's properties. Synthesis could be achieved from a common precursor, such as 3-amino-2,6-dimethyl-5-nitropyridin-4-ol, via Sandmeyer reactions.

Electronic Group Modulation (Position 5): The strongly electron-withdrawing nitro group could be replaced with other groups to probe electronic effects. For example, it could be substituted with a cyano (-CN) or a trifluoromethyl (-CF₃) group. Alternatively, reduction to an amino group and subsequent acylation or alkylation would introduce electron-donating or neutral groups.

Steric Bulk Modification (Positions 2 and 6): The methyl groups can be replaced with larger alkyl groups (e.g., ethyl, isopropyl) or smaller ones (hydrogen) to investigate how steric hindrance around the pyridine nitrogen and the 3- and 4-positions affects reactivity. These analogs would likely require de novo synthesis, for instance, via a Hantzsch-type pyridine synthesis using different beta-ketoesters or ketones. youtube.commdpi.com

Hydroxyl Group Modification (Position 4): Converting the hydroxyl group to a methoxy (B1213986) ether or an acetoxy ester would reveal the importance of the acidic proton and hydrogen bonding capabilities of the parent molecule.

These targeted modifications allow for a detailed exploration of the structure-reactivity landscape, providing insights into the role of each functional group.

| Position Modified | Original Group | Analog Group(s) | Rationale for Investigation |

|---|---|---|---|

| 3 | -Br | -F, -Cl, -I | Investigate effect of halogen size and electronegativity. |

| 5 | -NO2 | -CN, -CF3, -NH2, -NHCOR | Modulate electronic properties (electron-withdrawing vs. donating). |

| 2, 6 | -CH3 | -H, -CH2CH3, -CH(CH3)2 | Study the impact of steric hindrance on reactivity. |

| 4 | -OH | -OCH3, -OCOCH3 | Assess the role of the acidic proton and hydrogen bonding. |

Potential Applications and Future Directions in Chemical Sciences

Role as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

The true potential of 3-Bromo-2,6-dimethyl-5-nitropyridin-4-ol lies in its utility as a versatile building block for constructing more complex molecules. The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry and drug design. nih.gov Nitropyridines, in particular, are recognized as convenient and readily available precursors for a wide array of bioactive compounds, including those with antitumor, antibacterial, and antifungal properties. nih.gov

The functional groups of this compound offer several handles for chemical modification:

The Bromo Group: The bromine atom is an excellent leaving group and a handle for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination). This allows for the introduction of diverse carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.

The Nitro Group: The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. nih.gov Furthermore, the nitro group can be readily reduced to an amino group, which serves as a key intermediate for further functionalization, such as amide bond formation or diazotization reactions.

The Hydroxyl Group: The pyridin-4-ol tautomerizes with its pyridone form, offering sites for O-alkylation, O-acylation, or conversion to a leaving group (e.g., a triflate), further expanding its synthetic utility.

Structurally similar compounds, such as 3-Bromo-2-hydroxy-5-nitropyridine, are already widely used as key intermediates in the synthesis of various pharmaceuticals. chemimpex.com This precedent suggests a strong potential for this compound to serve a similar role in the development of novel, complex chemical entities.

Exploration in Materials Science

The unique electronic and structural features of halogenated nitropyridines suggest their potential for exploration in the field of materials science.

Halogenated compounds are often used as monomers or precursors in polymerization reactions. mdpi.com The bromine atom on this compound could potentially be exploited in polymerization processes, such as polycondensation or cross-coupling polymerization, to incorporate the pyridine moiety into a polymer backbone. The resulting functional polymers could exhibit interesting thermal, electronic, or chemical resistance properties. For instance, halogen-functionalized precursors are used to create polymers that can undergo post-polymerization functionalization, allowing for the fine-tuning of material properties. nih.gov While direct polymerization of this specific molecule is not widely documented, its structure is analogous to monomers used in the synthesis of specialty polymers.

Organic materials with donor-acceptor structures are of significant interest for optoelectronic applications, such as in organic light-emitting diodes (OLEDs) and solar cells. mdpi.com The this compound molecule contains an electron-rich pyridinol ring (donor) and a strong electron-withdrawing nitro group (acceptor). This intramolecular charge-transfer characteristic is a key feature for optoelectronic materials. By incorporating this or derivative structures into larger conjugated systems, it may be possible to develop new materials with tailored optical and electronic properties.

Applications in Catalysis as a Ligand or Precursor

Pyridine and its derivatives are fundamental ligands in coordination chemistry and catalysis due to the lone pair of electrons on the nitrogen atom, which can coordinate to a metal center. youtube.com The electronic properties of the pyridine ligand can be tuned by the substituents on the ring. The electron-withdrawing nitro group and the steric bulk of the methyl groups in this compound would modulate the coordination properties of the pyridine nitrogen.

This compound could serve as a precursor to catalyst ligands. For example, reduction of the nitro group to an amine would create a new coordination site, potentially allowing for the synthesis of bidentate ligands that can form stable complexes with transition metals. acs.org These complexes could be investigated for catalytic activity in a range of organic transformations, such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions. nih.govacsgcipr.org

Contribution to Agrochemical Research (General Scope)

The pyridine ring is a common motif found in many commercially successful herbicides, insecticides, and fungicides. nih.govsemanticscholar.org Nitropyridine derivatives, in particular, have been extensively investigated in agrochemical research. nih.govresearchgate.net For example, related compounds like 3-Bromo-2-hydroxy-5-nitropyridine are utilized in the formulation of agrochemicals to enhance the efficacy of pest control products. chemimpex.com

The combination of a halogen atom and a nitro group on a pyridine ring is a feature of several active agrochemical compounds. acs.org These groups influence the molecule's biological activity, stability, and mode of action. Therefore, this compound represents a scaffold of interest for synthesis and screening programs aimed at discovering new crop protection agents. Its functional groups could be modified to create libraries of related compounds for biological evaluation. indiamart.com

Table 1: Summary of Potential Applications for this compound

| Field | Potential Role | Rationale |

|---|---|---|

| Organic Synthesis | Versatile Intermediate | Multiple reactive sites (bromo, nitro, hydroxyl) for cross-coupling, SNAr, reduction, and other transformations. nih.govchemimpex.com |

| Materials Science | Polymer Precursor | Halogenated moiety allows for incorporation into polymer chains via coupling reactions. mdpi.comnih.gov |

| Optoelectronic Component | Intramolecular donor-acceptor character due to pyridinol and nitro groups. mdpi.com | |

| Catalysis | Ligand Precursor | Can be modified (e.g., nitro reduction) to form multidentate ligands for transition metal catalysts. youtube.comacs.org |

| Agrochemicals | Scaffold for Discovery | The halogenated nitropyridine motif is present in many bioactive agrochemicals. chemimpex.comsemanticscholar.orgacs.org |

Future Research Avenues in Halogenated Nitropyridine Chemistry

The chemistry of halogenated nitropyridines, including this compound, is far from fully explored. Future research is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: Exploring new and more efficient ways to selectively functionalize each position of the molecule will unlock its full potential as a synthetic intermediate. This includes late-stage functionalization techniques that can rapidly build molecular complexity. nih.gov

Elucidation of Structure-Property Relationships: Systematic studies are needed to understand how modifying the substituents on this scaffold affects its physical, chemical, and biological properties. This knowledge is crucial for the rational design of new materials and bioactive agents.

Computational and Mechanistic Studies: Theoretical calculations can provide insights into the reactivity and electronic structure of the molecule, guiding synthetic efforts and the design of new applications, for instance in halogen bonding. rsc.org

Exploration in Green Chemistry: Developing synthetic routes that are more environmentally benign and investigating the use of these compounds in sustainable technologies, such as biocatalysis or as components in recyclable materials, will be an important future direction.

Challenges and Opportunities in the Synthesis and Application of Complex Pyyridin-4-ols

The synthesis and application of highly substituted pyridin-4-ols, such as this compound, present a unique set of challenges and opportunities for chemists. The pyridine core is a privileged scaffold in medicinal chemistry and materials science, but its functionalization can be complex. nih.govdigitellinc.com

Challenges in Synthesis:

The construction of polysubstituted pyridine rings is a significant synthetic hurdle. nih.gov Traditional methods often require harsh reaction conditions and may lack regioselectivity, leading to mixtures of isomers that are difficult to separate. google.comchemicalbook.com For a molecule like this compound, the precise placement of five different substituents on the pyridine ring demands a sophisticated and well-controlled synthetic strategy.

Key challenges include:

Regiocontrol: Directing the electrophilic substitution reactions (e.g., bromination and nitration) to the desired positions on the pyridine ring can be challenging due to the directing effects of the existing substituents and the inherent electronic nature of the pyridine ring. digitellinc.com

Tautomerism: Pyridin-4-ols can exist in equilibrium with their pyridin-4-one tautomers. chim.it This tautomerism can complicate characterization and purification processes and may influence the compound's reactivity and biological activity. chim.it

Purification: The polarity of pyridin-4-ol derivatives often makes them difficult to purify by conventional chromatographic methods. chim.it

Opportunities in Synthesis:

Despite the challenges, the pursuit of novel synthetic routes to complex pyridin-4-ols opens up several opportunities:

Development of Novel Methodologies: The need for efficient and selective syntheses drives the development of new catalytic systems and multi-component reactions. rsc.org These modern synthetic methods can offer milder reaction conditions, higher yields, and better control over regioselectivity. rsc.org

Combinatorial Chemistry: The development of robust synthetic routes would enable the creation of libraries of related pyridin-4-ol derivatives for structure-activity relationship (SAR) studies, which are crucial in drug discovery.

Late-Stage Functionalization: The ability to introduce functional groups at a late stage of the synthesis provides a powerful tool for rapidly accessing a diverse range of analogues for biological screening. nih.gov

Challenges in Application:

While the potential applications of this compound can be inferred from the broader class of pyridine derivatives, specific challenges may arise:

Solubility and Bioavailability: The physicochemical properties of highly functionalized compounds can impact their solubility and ability to be absorbed and distributed in biological systems.

Toxicity: The presence of a nitro group and a bromine atom could be associated with toxicity, which would need to be carefully evaluated for any potential therapeutic application.

Opportunities in Application:

The unique substitution pattern of this compound offers a range of opportunities for future research and application:

Medicinal Chemistry: The pyridine scaffold is a common feature in many approved drugs. researchgate.net The specific combination of functional groups in this molecule could lead to novel biological activities. For instance, the nitro group can act as a hydrogen bond acceptor, while the bromo substituent can be used for further chemical modifications, such as cross-coupling reactions to introduce additional complexity. nih.gov

Materials Science: Pyridine derivatives are utilized in the development of functional materials, such as coordination polymers and organic light-emitting diodes (OLEDs). acs.org The electronic properties of this compound, influenced by its substituents, could be explored for applications in these areas.

Chemical Probes: The compound could serve as a versatile building block or a chemical probe to investigate biological processes, owing to its potential for further functionalization and its unique spectroscopic signature.

Interactive Data Table: Research Findings on Substituted Pyridin-4-ols

| Compound Class | Synthetic Method | Key Challenges | Potential Applications |

| Polysubstituted Pyridines | Multi-component reactions, C-H activation | Regioselectivity, harsh conditions | Medicinal chemistry, agrochemicals |

| Functionalized Pyridin-4-ols | Cycloaddition/cycloreversion reactions | Tautomerism, purification | Drug discovery, materials science |

| 3-Bromopyridine Derivatives | Electrophilic bromination | Control of reaction conditions | Pharmaceutical intermediates |

Q & A

Q. What are the recommended synthetic routes for 3-bromo-2,6-dimethyl-5-nitropyridin-4-ol, and how can reaction conditions be optimized?

The synthesis typically involves bromination and nitration of a dimethylpyridin-4-ol precursor. Key steps include:

- Halogenation : Use N-bromosuccinimide (NBS) or Br₂ in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions .

- Nitration : Introduce the nitro group using HNO₃/H₂SO₄ under controlled temperatures (20–30°C) to avoid over-nitration .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) or recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:2) .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

- ¹H NMR : The hydroxyl proton (C4-OH) appears as a singlet at δ 10.2–10.5 ppm due to hydrogen bonding. Adjacent methyl groups (C2 and C6) show singlets at δ 2.4–2.6 ppm .

- IR : Key peaks include O–H stretch (~3200 cm⁻¹), nitro group asymmetric stretch (~1520 cm⁻¹), and C–Br stretch (~650 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 275 (C₇H₈BrN₂O₃) with fragments at m/z 198 (loss of Br) and m/z 152 (loss of NO₂) .

Advanced Research Questions

Q. What strategies resolve contradictory reactivity data in cross-coupling reactions involving the bromine substituent?

Contradictions often arise from steric hindrance (C2/C6 methyl groups) or electronic effects (electron-withdrawing nitro group). Mitigation approaches:

- Catalytic Systems : Use Pd(PPh₃)₄ with bulky ligands (e.g., XPhos) to enhance oxidative addition in Suzuki-Miyaura couplings .

- Solvent Optimization : Dioxane/water mixtures at 80°C improve yields compared to THF .

- Kinetic Studies : Monitor intermediates via in-situ ¹H NMR to identify rate-limiting steps .

Q. How do substituent positions influence the compound’s electronic structure and stability?

Computational studies (DFT, B3LYP/6-31G*) reveal:

- Nitro Group : Withdraws electron density, reducing aromaticity and increasing acidity of the C4-OH (pKa ~8.2) .

- Methyl Groups : Steric effects at C2/C6 hinder planarization, lowering thermal stability (decomposition >200°C) .

- Bromine : High electronegativity polarizes the ring, making C3 susceptible to nucleophilic substitution .

Q. What methodological frameworks validate the compound’s potential in drug discovery pipelines?

- In-Silico Screening : Docking studies (AutoDock Vina) using the nitro group as a hydrogen-bond acceptor for kinase targets .

- In-Vitro Assays : Test cytotoxicity (MTT assay) and solubility (shake-flask method) in PBS (pH 7.4) to evaluate bioavailability .

- Metabolic Stability : Use liver microsomes to assess oxidative demethylation pathways .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in reported purity levels across synthetic batches?

- Analytical Triangulation : Combine HPLC (C18 column, acetonitrile/water gradient), elemental analysis (C/H/N/Br), and ¹H NMR integration for cross-validation .

- Impurity Profiling : Identify by-products (e.g., de-brominated analogs) via LC-MS and adjust bromination stoichiometry .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 178–180°C | Differential Scanning Calorimetry | |

| LogP (Octanol-Water) | 1.85 | Shake-Flask Method | |

| Solubility in DMSO | 45 mg/mL | Gravimetric Analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.